Cas no 1330751-11-5 (4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline)

4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-2-methyl-8-trifluoromethyl-1H-quinolin-4-one
- 3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one
- 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline
-
- Inchi: 1S/C11H7F3INO/c1-5-8(15)10(17)6-3-2-4-7(9(6)16-5)11(12,13)14/h2-4H,1H3,(H,16,17)
- InChI Key: BBTLLBUVAIDAIZ-UHFFFAOYSA-N
- SMILES: IC1C(C2C=CC=C(C(F)(F)F)C=2NC=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 377
- XLogP3: 3.5
- Topological Polar Surface Area: 29.1
4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM266196-10g |
3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one |
1330751-11-5 | 97% | 10g |
$2127 | 2021-08-18 | |
Chemenu | CM266196-5g |
3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one |
1330751-11-5 | 97% | 5g |
$1557 | 2021-08-18 | |
Chemenu | CM266196-1g |
3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one |
1330751-11-5 | 97% | 1g |
$728 | 2022-06-13 | |
Chemenu | CM266196-1g |
3-Iodo-2-methyl-8-(trifluoromethyl)quinolin-4(1H)-one |
1330751-11-5 | 97% | 1g |
$687 | 2021-08-18 |
4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline Related Literature
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
Additional information on 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline
Chemical Profile of 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline (CAS No. 1330751-11-5)
4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline, identified by its unique Chemical Abstracts Service (CAS) number 1330751-11-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in pharmaceutical development. The presence of multiple functional groups, including a hydroxyl group, an iodine substituent, a methyl group, and a trifluoromethyl group, contributes to its distinctive chemical properties and potential applications.
The molecular structure of 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline encompasses a benzene ring fused with a pyridine ring, forming the quinoline core. This core structure is further modified by the aforementioned substituents, which collectively influence its reactivity, solubility, and interaction with biological targets. The hydroxyl group at the 4-position introduces polarity and potential hydrogen bonding capabilities, while the iodine atom at the 3-position serves as a versatile handle for further chemical modifications via cross-coupling reactions. The methyl group at the 2-position and the trifluoromethyl group at the 8-position enhance lipophilicity and electronic effects, respectively, making this compound a promising scaffold for drug discovery.
In recent years, quinoline derivatives have been extensively studied for their pharmacological properties. Specifically, compounds with halogenated substituents have shown promise in inhibiting various enzymatic pathways and interacting with biological receptors. For instance, studies have demonstrated that iodinated quinolines can act as potent inhibitors of tyrosine kinases, which are implicated in cancer progression. The structural features of 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline make it an attractive candidate for developing novel anticancer agents by targeting specific kinases or other therapeutic pathways.
Moreover, the trifluoromethyl group is a common pharmacophore in drug molecules due to its ability to modulate metabolic stability and binding affinity. In this context, 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline could be explored for its potential to interact with proteins involved in metabolic disorders or inflammatory diseases. Recent research has highlighted the role of trifluoromethylated compounds in enhancing drug efficacy by improving binding interactions with target proteins. The combination of these functional groups in 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline suggests that it may exhibit unique pharmacological profiles compared to simpler quinoline derivatives.
The hydroxyl group at the 4-position also opens up possibilities for further derivatization through glycosylation or esterification, which could enhance bioavailability or target specificity. Additionally, the iodine atom provides a convenient site for palladium-catalyzed cross-coupling reactions, allowing chemists to introduce diverse molecular fragments and explore new chemical space. This flexibility makes 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline a valuable building block for medicinal chemists seeking to design novel therapeutics.
Recent advances in computational chemistry have enabled more efficient screening of quinoline derivatives for biological activity. Virtual screening methods can rapidly identify promising candidates based on their predicted interactions with target proteins or enzymes. Given its structural complexity and functional diversity, 4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline could be effectively screened using these techniques to identify potential therapeutic applications. For example, molecular docking studies could reveal its binding affinity to kinases or other relevant targets, guiding further experimental validation.
In conclusion,4-Hydroxy-3-iodo--2-methyl--8-(trifluoromethyl)quinoline (CAS No. 1330751--11--5) represents a structurally intriguing compound with multiple functional groups that enhance its potential as a pharmaceutical intermediate or lead compound. Its unique combination of hydroxyl, iodine, methyl, and trifluoromethyl substituents makes it a versatile scaffold for drug discovery efforts aimed at developing novel therapeutics for various diseases. As research in medicinal chemistry continues to evolve, this compound is likely to play an important role in future drug development pipelines.
1330751-11-5 (4-Hydroxy-3-iodo-2-methyl-8-(trifluoromethyl)quinoline) Related Products
- 877956-59-7(2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate)
- 1375474-19-3(α-Amino-4-(trifluoromethoxy)benzeneacetonitrile Hydrochloride)
- 1806318-06-8(Methyl 5-cyano-2-mercapto-4-methoxybenzoate)
- 2171496-95-8(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohex-4-ynoic acid)
- 2229254-06-0({1-4-(dimethylamino)-3-fluorophenylcyclobutyl}methanol)
- 6812-81-3(Roburic acid)
- 1795491-71-2(N-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide)
- 904812-98-2(5-(furan-2-yl)-4H-pyrazole-3-carboxylic acid)
- 1025033-16-2(N-[1-(4-fluorobenzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methoxybenzamide)
- 1249213-48-6(5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid)



